molecular formula C13H25ClN2O2 B1446148 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965309-43-6

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1446148
CAS No.: 1965309-43-6
M. Wt: 276.8 g/mol
InChI Key: AVRHWZQXTCWBMI-UHFFFAOYSA-N
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Description

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride (CAS 1965310-10-4) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 6 and 7. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.8057 g/mol . The tert-butyl ester group serves as a protective moiety for the carboxylic acid, enhancing stability during synthetic processes. This compound is commonly utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly in peptide chemistry and heterocyclic drug development.

Properties

IUPAC Name

tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-13(10-15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWZQXTCWBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-43-6
Record name 6,9-Diazaspiro[4.5]decane-9-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Routes and Reaction Conditions

The preparation of 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride generally involves multi-step synthetic procedures. A widely used approach includes the following key steps:

  • Starting Material : A suitable diaza-spirodecane precursor.
  • Esterification : Reaction with tert-butyl chloroformate to introduce the tert-butyl ester group.
  • Base Catalysis : Typically triethylamine is used as a base to facilitate the reaction.
  • Atmosphere Control : The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions such as oxidation or moisture interference.

This method ensures the formation of the tert-butyl ester hydrochloride salt with good selectivity and yield.

Industrial Production Methods

For industrial-scale synthesis, the methods are adapted to enhance efficiency and scalability:

  • Automated Reactors and Continuous Flow Systems : These technologies allow precise control over reaction parameters such as temperature, reaction time, and reagent addition, improving yield and reproducibility.
  • Purification : Post-reaction, purification is typically achieved through recrystallization or chromatographic techniques to obtain high-purity product.
  • Safety and Handling : Due to the compound’s sensitivity, strict control of moisture and oxygen exposure is maintained, often handling under inert gas and in moisture-free environments.

Detailed Stepwise Preparation (Based on Related Diazaspiro Compounds)

While specific literature on this exact compound is limited, closely related diazaspiro compounds with tert-butyl ester groups have been prepared via the following steps, which can be extrapolated:

Step Number Reaction Description Conditions Reaction Time Temperature
1 Conversion of precursor to acyl chloride intermediate Using oxalyl chloride in dichloromethane ~5 hours 0 °C to room temp
2 Reaction with triethylamine to form intermediate Triethylamine as base ~4 hours 0 °C
3 Grignard reaction with vinyl RMgBr Low temperature ~3 hours -60 °C
4 Cyclization with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) DBU as base ~2 hours 0 °C to room temp
5 Hydrogenation and cyclization Catalytic hydrogenation ~5 hours 50 °C
6 Final reaction with benzyl chloroformate Basic conditions Variable Ambient

Note: These steps are adapted from patent CN107383007A for related 1,8-diazaspiroalkane derivatives and provide a framework for synthesis of similar spirocyclic tert-butyl esters.

Reaction Mechanisms and Key Considerations

  • Esterification Mechanism : The nucleophilic amine or diaza-spirodecane nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the tert-butyl ester.
  • Base Role : Triethylamine scavenges the released HCl, driving the reaction forward.
  • Inert Atmosphere : Prevents hydrolysis or oxidation of sensitive intermediates.
  • Temperature Control : Low temperatures in early steps minimize side reactions; moderate heating in later steps facilitates cyclization and hydrogenation.

Purification and Yield Optimization

  • Purification Techniques : Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or chromatographic purification (silica gel column chromatography) are used to isolate the hydrochloride salt in high purity.
  • Yield Factors : Reaction time, temperature, reagent stoichiometry, and atmosphere control critically influence yield and purity.
  • Industrial Scale : Continuous flow reactors allow better heat and mass transfer, improving yield consistency.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Precursor Diaza-spirodecane derivative Purity critical for downstream steps
Esterification Agent tert-Butyl chloroformate Requires dry, inert conditions
Base Triethylamine Neutralizes HCl byproduct
Solvent Dichloromethane or similar aprotic solvent Anhydrous, oxygen-free
Atmosphere Nitrogen or argon Prevents moisture and oxidation
Temperature Range 0 °C to room temperature (early steps) Low temperature to control reactivity
Reaction Time 2-5 hours per step Optimized per step
Purification Recrystallization, chromatography Ensures high purity
Final Form Hydrochloride salt Stable, crystalline

Research Findings and Applications Related to Preparation

  • The tert-butyl ester group imparts enhanced solubility and stability compared to methyl or ethyl esters, influencing reaction kinetics and purification strategies.
  • The hydrochloride salt form improves compound handling, storage stability, and bioavailability in biological assays.
  • The synthetic routes are adaptable for modifications, allowing introduction of substituents or isotopic labels for research purposes.

Chemical Reactions Analysis

Types of Reactions

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or diaza-spirodecane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:

  • Antitumor Activity : Some derivatives of diaza-spiro compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications of the 6,9-diaza-spiro structure could lead to effective anticancer agents .
  • Neurological Disorders : Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety .

Organic Synthesis

Due to its unique structure, 6,9-Diaza-spiro[4.5]decane derivatives are valuable intermediates in organic synthesis:

  • Building Blocks : The compound serves as a versatile building block for synthesizing more complex molecules in pharmaceutical chemistry.
  • Reagent in Reactions : It can be utilized in various reactions such as cycloadditions and nucleophilic substitutions, facilitating the formation of new carbon-nitrogen bonds .

Material Science

There is growing interest in using diaza-spiro compounds in the development of new materials:

  • Polymerization : The compound's ability to form stable structures makes it suitable for creating polymers with specific properties, such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Research is ongoing into the use of these compounds in nanomaterials, where their unique properties could enhance the performance of nanocomposites .

Case Studies

StudyFocusFindings
Antitumor ActivityInvestigated the cytotoxic effects of diaza-spiro derivatives on various cancer cell lines; showed significant inhibition of cell proliferation.
Neurological ApplicationsExplored the interaction of similar compounds with serotonin receptors; indicated potential for treating mood disorders.
Organic SynthesisDeveloped new synthetic routes using diaza-spiro compounds as intermediates; improved yields and selectivity in target molecules.

Mechanism of Action

The mechanism of action of 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The diaza-spirodecane core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1,9-Diaza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester hydrochloride

Key Differences :

  • Spiro Ring System : The target compound has a spiro[4.5]decane core (6-membered and 5-membered rings), while the analogous compound (CAS 1888786-40-0) features a spiro[5.5]undecane system (two 6-membered rings) .
  • Molecular Weight : The larger spiro system in the latter increases its molecular weight to 290.8325 g/mol (C₁₄H₂₇ClN₂O₂) compared to 276.8057 g/mol for the target compound.
Table 1: Structural Comparison
Property Target Compound 1,9-Diaza-spiro[5.5]undecane Derivative
CAS Number 1965310-10-4 1888786-40-0
Molecular Formula C₁₃H₂₅ClN₂O₂ C₁₄H₂₇ClN₂O₂
Molecular Weight (g/mol) 276.8057 290.8325
Spiro System [4.5]decane [5.5]undecane
Key Functional Groups Tert-butyl ester, hydrochloride salt Tert-butyl ester, hydrochloride salt

Comparison with 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane Derivatives

Key Differences :

  • Heteroatom Composition : describes spiro compounds with 7-oxa-9-aza cores, introducing oxygen into the ring system, unlike the 6,9-diaza structure of the target compound .
  • Substituents: The presence of benzothiazolyl and dimethylaminophenyl groups in these derivatives enhances π-π stacking and electronic interactions, which are absent in the target compound.
  • Applications : These derivatives are tailored for optical and catalytic applications due to their extended conjugation, whereas the target compound is primarily a synthetic intermediate.

Thermal Stability of Tert-Butyl Esters

highlights the thermal decomposition behavior of tert-butyl esters in polymer films. Key findings include:

  • Activation Energy : The tert-butyl ester cleavage in poly(methyl acrylate) (A20) has an activation energy of 116 kJ/mol , slightly lower than poly(methyl methacrylate) (MA20) at 125 kJ/mol .
  • Decomposition Products : Thermal cleavage releases isobutene and forms carboxylic acids or cyclic anhydrides, a mechanism likely shared by the target compound.
  • Implications : The target compound’s tert-butyl ester group may require controlled storage conditions (e.g., low temperature) to prevent premature degradation.

Biological Activity

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 886766-37-6) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its applications in drug development, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 886766-37-6
  • Purity : Typically ≥97% in commercial preparations

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its unique spirocyclic structure allows for interactions with multiple biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions .
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection .

Biological Activity Overview

Activity Type Description
Pharmaceutical Development Serves as a key intermediate in synthesizing drugs for neurological disorders.
Enzyme Inhibition Potentially inhibits AChE and β-secretase, affecting amyloid beta aggregation.
Neuroprotective Effects Exhibits protective effects against oxidative stress in neuronal cell models.
Chemical Synthesis Acts as a versatile building block for complex organic molecules.

Case Studies

  • Neuroprotective Effects Against Aβ1-42
    A study investigated the protective effects of a derivative compound similar to 6,9-Diaza-spiro[4.5]decane on astrocyte cells exposed to amyloid beta peptide (Aβ1-42). Results showed a reduction in TNF-α levels and oxidative stress markers, suggesting potential neuroprotective properties against Alzheimer's pathology .
  • Inhibition of β-secretase
    Another study focused on evaluating the ability of spiro compounds to inhibit β-secretase activity in vitro. The results indicated that specific derivatives could significantly reduce β-secretase activity compared to controls, highlighting their potential role in Alzheimer's disease treatment strategies .
  • Synthesis and Evaluation of Analogues
    Research involving the synthesis of various analogues of 6,9-Diaza-spiro[4.5]decane revealed differences in biological activity based on structural modifications. These studies emphasize the importance of structure-activity relationships (SAR) in developing effective therapeutic agents targeting neurological disorders .

Q & A

Q. What are the established synthetic routes for 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride?

Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, spiro compounds are formed via cyclization between carbonyl derivatives (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and amines or benzothiazole derivatives under reflux conditions. Key steps include:

  • Reagent Selection : Use of tert-butyl ester-protected intermediates to stabilize reactive groups.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt form.
  • Characterization : Melting point analysis, elemental analysis, IR (for carbonyl and amine groups), and UV-Vis spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer : A combination of techniques ensures accurate structural elucidation:

TechniquePurposeExample DataReference
IR Spectroscopy Confirm presence of ester (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groupsPeaks at 1720 cm⁻¹ (ester)
¹H/¹³C NMR Assign spirocyclic and tert-butyl groupsδ 1.4 ppm (tert-butyl), δ 3.2–4.5 ppm (diaza ring protons)
HPLC Purity assessment (>95%)Retention time matching reference standards

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer :

  • Temperature : Store at -80°C to prevent degradation of the tert-butyl ester group.
  • Solvent : Dissolve in anhydrous acetonitrile to minimize hydrolysis.
  • Stability Duration : ≥1–2 years under these conditions, verified via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer : Key variables to test:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature Control : Reflux in toluene (110°C) versus THF (66°C) to balance reaction rate and side-product formation.
  • Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) may favor spirocyclic formation over linear byproducts. Monitor progress via TLC and intermediate characterization (e.g., IR) to identify optimal conditions .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., spiro ring protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.
  • X-ray Crystallography : Use single-crystal analysis for unambiguous confirmation of spirocyclic geometry if discrepancies persist .

Q. How to design experiments assessing environmental stability and degradation pathways?

Methodological Answer : Adapt methodologies from environmental fate studies:

  • Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS.
  • Photolysis : Use UV irradiation (254 nm) to simulate sunlight-induced breakdown.
  • Ecotoxicological Assays : Evaluate microbial degradation in soil/water systems using OECD guidelines .

Q. What strategies mitigate hygroscopicity challenges during handling?

Methodological Answer :

  • Lyophilization : Freeze-dry the hydrochloride salt to reduce moisture absorption.
  • Inert Atmosphere : Use gloveboxes (<1% humidity) for weighing and aliquoting.
  • Karl Fischer Titration : Quantify residual water content post-lyophilization to ensure reproducibility in biological assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported purity levels across studies?

Methodological Answer :

  • Source Validation : Cross-check certificates of analysis (CoA) for batch-specific HPLC/GC data.
  • Internal Calibration : Use in-house reference standards to recalibrate analytical instruments.
  • Interlaboratory Comparison : Participate in round-robin tests to identify systematic errors in methodology .

Q. Why might NMR spectra vary between synthetic batches?

Methodological Answer : Common causes include:

  • Solvent Residues : Residual DMSO or water shifts proton signals; use deuterated solvents and drying agents (e.g., molecular sieves).
  • Diastereomer Formation : Check for epimerization during synthesis via chiral HPLC or NOESY experiments.
  • Crystallinity Differences : Amorphous vs. crystalline forms may alter splitting patterns; recrystallize samples uniformly .

Experimental Design

Q. How to evaluate the compound's reactivity in nucleophilic environments?

Methodological Answer : Design a kinetic study:

  • Substrate Screening : React with nucleophiles (e.g., piperidine, thiols) at controlled molar ratios.
  • Time-Resolved Monitoring : Use stopped-flow UV-Vis or ¹H NMR to track tert-butyl ester cleavage rates.
  • Activation Energy Calculation : Apply Arrhenius plots to temperature-dependent data (25–60°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
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6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride

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